molecular formula C10H11F2N B1589220 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 80076-46-6

5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1589220
CAS RN: 80076-46-6
M. Wt: 183.2 g/mol
InChI Key: CEKODOXMQSFDIZ-UHFFFAOYSA-N
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Description

5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound that falls under the category of quinoline drugs . Quinoline drugs are a class of fully synthetic antibacterial drugs that have been widely used in clinical applications due to their wide antibacterial spectrum, strong antibacterial activity, convenient administration, and no cross-drug resistance with common antibacterial agents .


Synthesis Analysis

The synthesis of 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves several steps . The process begins with adding 8-bromo-5, 6-difluoro-2-methylquinoline into a reaction solvent, heating, stirring and dissolving, adding activated carbon after dissolving, and continuously stirring to obtain a solution . The obtained solution is then filtered, anhydrous sodium acetate and a catalyst are added, hydrogen is introduced for reaction after nitrogen replacement, and filtering is done after the reaction is finished . The solvent is evaporated from the filtered substance to obtain a crude product . The crude product is dissolved, extracted, the liquid is separated, dried, and the solvent is evaporated to remove the solvent to obtain the refined product .


Molecular Structure Analysis

The molecular formula of 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline is C10H11F2N . The molecular weight is 183.19800 .


Chemical Reactions Analysis

The preparation method of 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves a series of chemical reactions . These include the addition of 8-bromo-5, 6-difluoro-2-methylquinoline into a reaction solvent, the introduction of hydrogen for reaction after nitrogen replacement, and the evaporation of the solvent from the filtered substance to obtain a crude product .


Physical And Chemical Properties Analysis

5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline has a density of 1.139±0.06 g/cm3 at 20ºC 760 Torr . Its boiling point is 247.5±40.0ºC at 760 Torr .

Scientific Research Applications

Use in Pharmaceutical Research

Fluorinated quinolines, including 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline, have been studied extensively in pharmaceutical research . They are often used as a basic structure for the development of synthetic antimalarial drugs .

Method of Application

The synthesis of these compounds often involves a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Results or Outcomes

Many synthetic quinolines have shown to exhibit antibacterial, antineoplastic, and antiviral activities . For example, fluoroquine and mefloquine are antimalarial drugs based on the quinoline structure .

Use in Analgesic Activity Research

5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline has been studied for its potential analgesic (pain-relieving) activity .

Method of Application

The synthesis of this compound involved the condensation of Methyl-2-amino-confirmed which yielded the cyclic compound 2-methyl 5,6-diflorobenzo [d] [1,3]-oxazine-4-one .

Use in Detection Methods

A patent from Shandong Chenghui Shuangda Pharmaceutical Co Ltd describes a preparation and detection method for 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline .

Method of Application

The preparation involves adding 8-bromo-5,6-difluoro-2-methylquinoline into a reaction system, followed by a series of chemical reactions .

Results or Outcomes

The patent does not provide specific results or outcomes, but the method could potentially be used in pharmaceutical manufacturing or quality control .

Use in Photovoltaic Research

Fluorinated quinolines, including 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline, have been studied for their photovoltaic properties .

Method of Application

The study involved the synthesis of a benzimidazole-based copolymer with a fluorine atom .

Results or Outcomes

The device made with this copolymer showed a higher open-circuit voltage (VOC) value, which was attributed to the deeper HOMO energy level of the copolymer arising from the introduction of the fluorine atom .

Use in Agriculture

Fluorinated quinolines, including 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline, have found application in agriculture .

Method of Application

The specific methods of application in agriculture are not detailed in the source .

Results or Outcomes

The specific results or outcomes in agriculture are not provided in the source .

Use in Liquid Crystals

Fluorinated quinolines have also been used as components for liquid crystals .

Method of Application

The specific methods of application in liquid crystals are not detailed in the source .

Results or Outcomes

The specific results or outcomes in liquid crystals are not provided in the source .

properties

IUPAC Name

5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h4-6,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKODOXMQSFDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444659
Record name 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline

CAS RN

80076-46-6
Record name 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Citations

For This Compound
10
Citations
J Bálint, G Egri, V Kiss, A Gajáry, Z Juvancz… - Tetrahedron …, 2002 - Elsevier
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) was resolved in several different solvents by tartaric acid derivatives as the most common acidic resolving agents available in …
Number of citations: 34 www.sciencedirect.com
M KIDO, D NOMI, K HASHIMOTO - Chemical and pharmaceutical …, 1996 - jstage.jst.go.jp
The optically active (+)-enantiomer of 5, 6-difluoro-2-methyl-1, 2, 3, 4-tetrahydroquinoline was obtained as a salt with dibenzoyl-D-tartaric acid by the optical resolution method and was …
Number of citations: 16 www.jstage.jst.go.jp
K Hashimoto, Y OKAICHI, D NOMI… - Chemical and …, 1996 - jstage.jst.go.jp
(S)-(-)-Nadifloxacin [(S)-(-)-9-fluoro-6, 7-dihydro-8-(4-hydroxy-1-piperidyl)-5-methyl-1-oxo-1H, 5H-benzo [i, j] quinolizine-2-carboxylic acid,(S)-(-)-OPC-7251], an antibacterial agent, was …
Number of citations: 31 www.jstage.jst.go.jp
S Morita, K Otsubo, J Matsubara, T Ohtani… - Tetrahedron …, 1995 - Elsevier
An efficient and highly enantioselective synthesis of (S)-(−)-5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline(4b), a key intermediate in the synthesis of (S)-(−)-nadifloxacin (2), was …
Number of citations: 32 www.sciencedirect.com
VN Charushin, VP Krasnov, GL Levit… - Tetrahedron …, 1999 - Elsevier
A very effective method for the preparation of the (S)-enantiomers of 2,3-dihydro-3-methyl- and 7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazines (1a and 2a) was developed …
Number of citations: 83 www.sciencedirect.com
PJ Stevenson - thieme-connect.com
The cyclic aromatic amines covered in this section are 7-azabicyclo [4.2. 0] octa-1, 3, 5-triene {1, also called 7-azabicyclo [4.2. 0] octa-1 (6), 2, 4-triene, trivial name benzoazetine}, 2, 3-…
Number of citations: 0 www.thieme-connect.com
I Hermecz - Advances in Heterocyclic Chemistry, 2003 - Elsevier
Publisher Summary This chapter surveys the recent development in the chemistry of pyrido-oxazines, pyrido-thiazines, pyrido-diazines, and their benzologs.. It discusses the ring …
Number of citations: 6 www.sciencedirect.com
OFT BLOG - allfordrugs.com
Dear Anthony, As a company with a deep history of discovery innovation, Albany Molecular Research Inc.(AMRI) continues to explore scientific solutions that provide our customers with …
Number of citations: 0 www.allfordrugs.com
OFT BLOG - allfordrugs.com
Background Vulvovaginal candidiasis (VVC) is a highly prevalent mucosal infection VVC is caused by Candida albicans (~ 85%) and non-albicans (~ 15%) 5-8% of women have …
Number of citations: 2 www.allfordrugs.com
A Mallet, JM Mallet, P Sinay - Tetrahedron." Asymmetry, 1994
Number of citations: 0

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